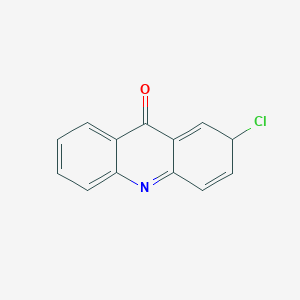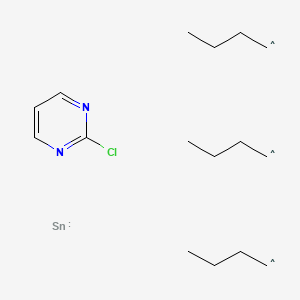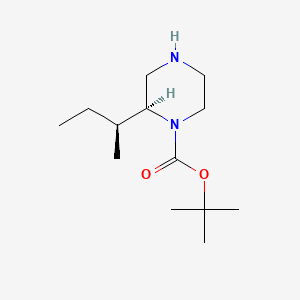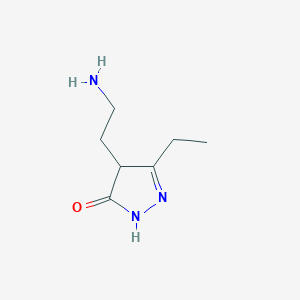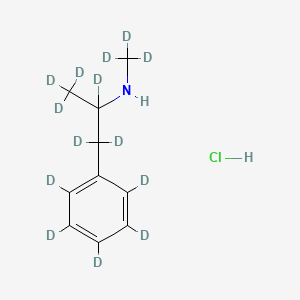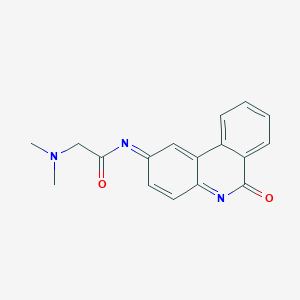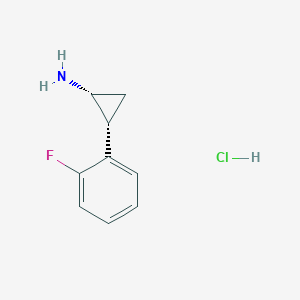
rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans: is a synthetic organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a fluorophenyl group and an amine group, forming a racemic mixture of its enantiomers. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans typically involves the following steps:
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Amination: The amine group is introduced via an amination reaction, which may involve the use of ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve the use of halogenating agents or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
科学研究应用
rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with receptors or enzymes, modulating their activity.
Alter Signaling Pathways: Affect intracellular signaling pathways, leading to changes in cellular functions.
Induce Biological Effects: Result in various biological effects, such as changes in gene expression or protein activity.
相似化合物的比较
Similar Compounds
(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride, trans: Similar structure with a chlorine atom instead of fluorine.
(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine hydrochloride, trans: Similar structure with a bromine atom instead of fluorine.
(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans: Similar structure with a methyl group instead of fluorine.
Uniqueness
rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
分子式 |
C9H11ClFN |
|---|---|
分子量 |
187.64 g/mol |
IUPAC 名称 |
(1R,2R)-2-(2-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9-;/m1./s1 |
InChI 键 |
FTBWFKALQNGCQS-PRCZDLBKSA-N |
手性 SMILES |
C1[C@@H]([C@@H]1N)C2=CC=CC=C2F.Cl |
规范 SMILES |
C1C(C1N)C2=CC=CC=C2F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)pentyl] butanoate](/img/structure/B12356532.png)
![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
![3-bromo-7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12356542.png)
![(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-8(18),9,12(17),13,15-pentaen-11-one](/img/structure/B12356544.png)

